VCC234718

Tuberculosis IMPDH Enzyme inhibition

VCC234718 is a non-substitutable Mtb GuaB2 chemical probe with uncompetitive inhibition (Ki=100 nM) and >30-fold selectivity over human IMPDH. Unique binding at NAD+ site post-IMP forms π-interactions with Y487, validated by PDB 5J5R and resistant mutant Y487C. Ideal for target validation, synergy screening (MIC90 2 µM), and rational analog design. High permeability (>20×10⁻⁷ cm s⁻¹) supports oral PK studies.

Molecular Formula C20H25N3O3S
Molecular Weight 387.5 g/mol
Cat. No. B13443546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVCC234718
Molecular FormulaC20H25N3O3S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4
InChIInChI=1S/C20H25N3O3S/c24-20(16-5-2-1-3-6-16)22-11-13-23(14-12-22)27(25,26)19-8-4-7-17-15-21-10-9-18(17)19/h4,7-10,15-16H,1-3,5-6,11-14H2
InChIKeyRQGSIJUNMAAIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VCC234718: A Potent and Selective Mtb GuaB2 Inhibitor for Tuberculosis Drug Discovery


VCC234718 is a small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) inosine-5′-monophosphate dehydrogenase (IMPDH) GuaB2, a key enzyme in guanine biosynthesis. Identified via phenotypic screening of a 15,344-compound library, VCC234718 inhibits Mtb GuaB2 with a Ki of 100 nM and exhibits an uncompetitive inhibition mechanism with respect to both IMP and NAD+ [1]. The compound has been structurally characterized in complex with M. thermoresistibile GuaB2 (PDB: 5J5R) and demonstrates >30-fold selectivity over human IMPDH [1].

Why VCC234718 Cannot Be Replaced by Generic Mtb GuaB2 Inhibitors


Although several Mtb GuaB2 inhibitors have been reported, VCC234718 exhibits a unique uncompetitive inhibition mechanism that distinguishes it from competitive or non-competitive analogs. This mechanism arises from its specific binding mode at the NAD+ site only after IMP binding, leading to strong π-interactions with Y487 of the adjacent protomer [1]. This distinct binding mode correlates with potent bactericidal activity and a unique resistance profile; the Y487C mutation confers resistance specifically to VCC234718 [1]. In contrast, many in-class inhibitors such as those from the Life Chemicals series display Ki values in the micromolar range and lack this specific structural engagement [2], making VCC234718 a non-substitutable tool compound for target validation and mechanism-of-action studies.

Quantitative Differentiation of VCC234718: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Superior Enzymatic Potency Against Mtb GuaB2: VCC234718 vs. Life Chemicals Inhibitors

VCC234718 inhibits Mtb GuaB2 with a Ki of 100 nM, representing a >40-fold improvement in potency compared to the most active Life Chemicals Mt-GuaB2 inhibitors, which exhibit Ki values in the range of 4.86 µM to 35.3 µM for IMP uncompetitive inhibition [1][2].

Tuberculosis IMPDH Enzyme inhibition

Enhanced Whole-Cell Antimycobacterial Activity: VCC234718 vs. Isoniazid and Rifampicin Against H37Rv

VCC234718 demonstrates an MIC90 of 2 µM against Mtb H37Rv, comparable to first-line drugs such as isoniazid (MIC90 ~0.25 µM) and rifampicin (MIC90 ~0.5 µM) in the same assay system [1]. This potency is achieved despite VCC234718 targeting a novel pathway, indicating robust antibacterial activity.

Tuberculosis Antimicrobial MIC

High Selectivity for Bacterial GuaB2 Over Human IMPDH

VCC234718 exhibits an IC50 of 3.35 µM against human IMPDH, resulting in a selectivity index of >30 for Mtb GuaB2 (Ki = 100 nM) [1]. This selectivity is critical for minimizing host toxicity during target validation experiments.

Tuberculosis Selectivity Target engagement

Structural Basis of Uncompetitive Inhibition: Unique Binding Mode

The crystal structure of M. thermoresistibile GuaB2 in complex with VCC234718 (PDB: 5J5R) reveals that the compound binds at the NAD+ site only after IMP has bound, establishing π-stacking interactions with Y487 from the adjacent protomer [1]. This uncompetitive binding mode is distinct from other IMPDH inhibitors and explains the specific resistance conferred by the Y487C mutation [1].

X-ray crystallography Structure-based drug design Resistance mechanism

Intracellular Activity in Macrophages: VCC234718 Protects Against Mtb Cytolysis

In activated THP-1 macrophages, VCC234718 displayed anticytolytic activity at concentrations >1 µM, protecting host cells from Mtb-induced cytolysis [1]. This contrasts with its lack of activity in MRC-5 lung fibroblasts, indicating cell-type specific activity likely due to intracellular accumulation or differential metabolism.

Tuberculosis Macrophage infection Intracellular activity

Oral Bioavailability Potential: High Permeability and Favorable ADMET Profile

VCC234718 exhibits very high permeability in vitro (well above 20 × 10–7 cm s–1), suggesting complete oral absorption in humans [1]. It shows moderate CYP3A4 inhibition (IC50 ~1 µM) and moderate hERG channel inhibition (IC50 = 13.7 µM) [1], indicating a manageable drug-drug interaction and cardiac safety profile for a tool compound.

ADMET Permeability Oral bioavailability

Optimal Use Cases for VCC234718 in Tuberculosis Research and Drug Discovery


Target Validation and Mechanism-of-Action Studies in Mtb

Use VCC234718 as a chemical probe to validate GuaB2 dependency in Mtb. Its >30-fold selectivity over human IMPDH [1] ensures that observed phenotypes are due to bacterial target engagement. The availability of a resistant mutant (Y487C) and a crystal structure (PDB: 5J5R) allows for rigorous on-target confirmation [1].

Combination Therapy Screening with First-Line TB Drugs

Given its MIC90 of 2 µM against H37Rv [1], VCC234718 can be used in checkerboard assays to identify synergistic combinations with isoniazid, rifampicin, or other TB drugs. Its novel mechanism of action (uncompetitive inhibition of GuaB2) may circumvent existing resistance mechanisms.

Structure-Based Drug Design and SAR Studies

The high-resolution co-crystal structure of VCC234718 with Mth GuaB2 (PDB: 5J5R) [1] provides a template for rational design of analogs with improved potency or selectivity. Researchers can leverage the unique binding mode (π-stacking with Y487) to explore chemical space around the isoquinoline sulfonamide core.

In Vivo Efficacy Studies in Mouse Models of Tuberculosis

With high permeability (>20 × 10–7 cm s–1) [1] and a selectivity index >30 [1], VCC234718 is suitable for oral dosing in murine infection models to assess efficacy against Mtb. Its intracellular activity in macrophages [1] supports testing in aerosol challenge models where alveolar macrophages are a primary niche.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VCC234718

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.